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Compound of Interest

Compound Name: 3'-TBDMS-Bz-rA Phosphoramidite

Cat. No.: B151243 Get Quote

An In-depth Technical Guide to 2'-TBDMS-Bz-rA Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the properties, synthesis

applications, and experimental protocols for 2'-TBDMS-Bz-rA Phosphoramidite, a key reagent

in the chemical synthesis of RNA oligonucleotides.

Core Properties
2'-TBDMS-Bz-rA Phosphoramidite is a chemically modified adenosine building block designed

for use in automated solid-phase RNA synthesis. The strategic placement of protecting groups

allows for the controlled, sequential addition of nucleotides in the 3' to 5' direction.

5'-O-DMT (Dimethoxytrityl): An acid-labile group that protects the 5'-hydroxyl position. Its

removal (detritylation) allows for the coupling of the next phosphoramidite in the sequence.

N6-Bz (Benzoyl): A base-labile group that protects the exocyclic amine of the adenine base,

preventing unwanted side reactions during synthesis.

2'-O-TBDMS (tert-butyldimethylsilyl): A bulky silyl ether group that protects the 2'-hydroxyl of

the ribose sugar. This is a critical feature for RNA synthesis, as it prevents phosphoramidite

reaction at this position and minimizes RNA strand degradation. It is removed post-synthesis

using a fluoride reagent.
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3'-O-Phosphoramidite: The reactive group that, upon activation, couples with the free 5'-

hydroxyl of the growing oligonucleotide chain attached to the solid support.

Note on Nomenclature: The standard phosphoramidite for RNA synthesis features the TBDMS

protecting group at the 2'-hydroxyl position to enable the conventional 3' to 5' synthesis

direction. While the query specifies "3'-TBDMS," the widely used and commercially available

reagent for this purpose is the 2'-TBDMS isomer. This guide pertains to the standard 2'-

TBDMS-Bz-rA Phosphoramidite.

Quantitative Data Summary
The following table summarizes the key quantitative properties of 2'-TBDMS-Bz-rA

Phosphoramidite.
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Property Value

Molecular Formula C₅₃H₆₆N₇O₈PSi

Molecular Weight 988.19 g/mol

CAS Number
104992-55-4 (or 129451-75-8, supplier

dependent)

Appearance White to off-white powder

Purity (Typical) ≥97% (HPLC), ≥99% (³¹P-NMR)

Solubility Soluble in anhydrous acetonitrile

Storage Conditions
-20°C under an inert atmosphere (e.g., Argon or

Nitrogen)

Coupling Time
~3 minutes (with BTT activator), ~6 minutes

(with ETT activator)[1]

Deprotection (Base)

Ammonium hydroxide/ethanol (3:1) for 17 hours

at 55°C or a mixture of aqueous ammonia and

8M ethanolic methylamine (1:1)[2][3]

Deprotection (Silyl)

Triethylamine tris(hydrofluoride) (TEA·3HF) in

DMSO at 65°C for 2.5 hours or

Tetrabutylammonium fluoride (TBAF) in THF for

24 hours at room temperature[1][3]

Experimental Protocols: Solid-Phase RNA Synthesis
The following is a generalized protocol for the incorporation of 2'-TBDMS-Bz-rA

Phosphoramidite into an RNA oligonucleotide using an automated solid-phase synthesizer.

Reagents and Materials
2'-TBDMS-Bz-rA Phosphoramidite dissolved in anhydrous acetonitrile (e.g., 0.1 M).

Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached.
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Deblocking Solution: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in

dichloromethane.

Activator: 0.25 M 5-Benzylthio-1H-tetrazole (BTT) or 5-Ethylthio-1H-tetrazole (ETT) in

acetonitrile.[1]

Capping Solution A: Acetic anhydride in THF/Pyridine.

Capping Solution B: N-Methylimidazole in THF.

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

Cleavage and Deprotection Reagents: See section 2.3.

Anhydrous acetonitrile for washing steps.

Synthesis Cycle
The synthesis proceeds in a four-step cycle for each nucleotide addition, as illustrated in the

workflow diagram below.

Step 1: Detritylation (Deblocking)

The acid-labile 5'-DMT group is removed from the nucleoside bound to the solid support

by treating it with the deblocking solution.

This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling

reaction.

The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the

cleaved DMT cation.

Step 2: Coupling

The 2'-TBDMS-Bz-rA Phosphoramidite solution and the activator solution are

simultaneously delivered to the synthesis column.
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The activator protonates the diisopropylamino group of the phosphoramidite, forming a

highly reactive intermediate.

This activated monomer rapidly couples with the free 5'-hydroxyl group of the support-

bound chain, forming a phosphite triester linkage.[4]

Step 3: Capping

A small percentage of the 5'-hydroxyl groups may fail to react during the coupling step.

To prevent these unreacted chains from elongating in subsequent cycles (which would

result in deletion mutations), they are permanently blocked.

This is achieved by acetylating the unreacted 5'-hydroxyl groups using the capping

solutions.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and must be converted to a more

stable pentavalent phosphotriester.

The oxidizing solution (iodine) is passed through the column, converting the phosphite

triester to a phosphate triester.[4]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and

all protecting groups must be removed.

Cleavage and Base Deprotection:

The solid support is treated with a basic solution, typically a mixture of ammonium

hydroxide and ethanol (3:1 v/v) or a mixture of aqueous ammonia and ethanolic

methylamine (AMA).[2][3]
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This step cleaves the succinyl linkage, releasing the oligonucleotide from the support, and

also removes the benzoyl (Bz) protecting groups from the adenine bases and the

cyanoethyl groups from the phosphate backbone.

2'-O-TBDMS Group Removal:

After cleavage and base deprotection, the RNA is dried down.

The TBDMS groups are removed by treating the oligonucleotide with a fluoride-containing

reagent. A common and reliable method is using triethylamine tris(hydrofluoride)

(TEA·3HF) in a solvent like DMSO, typically heated to 65°C for 2.5 hours.[1][5]

Alternatively, 1M tetrabutylammonium fluoride (TBAF) in THF can be used.[3]

Following these steps, the crude RNA oligonucleotide is purified, typically using HPLC or

PAGE.

Workflow Visualization
The following diagram illustrates the cyclical nature of solid-phase RNA synthesis using

phosphoramidite chemistry.
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Caption: Workflow of solid-phase RNA synthesis using phosphoramidite chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. glenresearch.com [glenresearch.com]

2. kulturkaufhaus.de [kulturkaufhaus.de]

3. glenresearch.com [glenresearch.com]

4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified
Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

5. glenresearch.com [glenresearch.com]

To cite this document: BenchChem. [molecular weight of 3'-TBDMS-Bz-rA Phosphoramidite].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151243#molecular-weight-of-3-tbdms-bz-ra-
phosphoramidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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